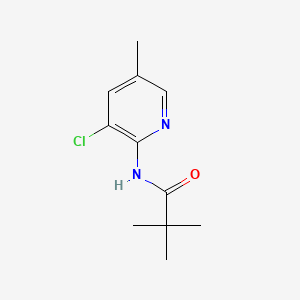

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide

Description

This compound features a pyridine ring substituted with a chlorine atom at position 3, a methyl group at position 5, and a pivalamide (2,2-dimethylpropanamide) group at position 2. Such derivatives are typically synthesized for applications in medicinal chemistry, agrochemicals, or as intermediates in catalytic reactions .

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

N-(3-chloro-5-methylpyridin-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H15ClN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

InChI Key |

FJPJCOFZVKBBNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(3-Chloro-5-methylpyridin-2-yl)pivalamide

Synthesis of the Key Intermediate: 2-Chloro-5-methylpyridine

The synthesis of this compound fundamentally depends on the availability of 2-chloro-5-methylpyridine or closely related derivatives. Two well-documented methods for preparing 2-chloro-5-methylpyridine serve as the foundation:

Chlorination of 3-methylpyridine-1-oxide with Phosphoryl Chloride

- Process : The reaction involves treating 3-methylpyridine-1-oxide with phosphoryl chloride in the presence of a basic organic nitrogen compound and a diluent at temperatures ranging from -50 °C to +50 °C.

- Outcome : This method selectively converts the N-oxide to 2-chloro-5-methylpyridine, which is a crucial intermediate for further functionalization.

- Reference : European Patent EP-0324174-A2 describes this process in detail, highlighting the use of phosphoryl chloride and the importance of reaction conditions for optimal yield.

Chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine

- Process : This route involves reacting the dihalo compound 2-oxo-5-methyl-5,6-dichloropiperidine with a chlorinating agent such as phosphorus oxychloride in a high boiling solvent (e.g., 1,2,4-trichlorobenzene) at elevated temperatures (80–130 °C, ideally 120 °C).

- Conditions : The chlorinating agent is added in stoichiometric excess (up to 70 mole %, preferably ~50%) over 1–2 hours, followed by maintaining the temperature for an additional 5–6 hours.

- Outcome : This method yields 2-chloro-5-methylpyridine with good efficiency.

- Reference : US Patent US4612377A provides a detailed account of this preparation method.

Functionalization to this compound

Once 2-chloro-5-methylpyridine is obtained, the preparation of this compound involves the introduction of the pivalamide group at the pyridin-2-yl nitrogen position. Although direct literature on this exact compound is scarce, analogous synthetic strategies for pivalamide derivatives of substituted pyridines provide a reliable framework:

Amidation Using Pivaloyl Chloride

- Reaction : The pyridin-2-yl amine or its equivalent is reacted with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base (such as triethylamine or pyridine) to form the corresponding pivalamide.

- Solvents : Common solvents include dichloromethane, tetrahydrofuran, or other inert organic solvents.

- Conditions : The reaction is typically carried out under anhydrous conditions at low to moderate temperatures (0–25 °C) to avoid side reactions.

- Outcome : This step yields this compound with high selectivity.

- Supporting Analogous Examples : Similar procedures have been reported for related pyridine derivatives such as N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide and N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)-pivalamide, where the pivalamide group is introduced via acylation with pivaloyl chloride.

Summary of Preparation Route

Research Outcomes and Analytical Data

While specific experimental data for this compound are limited in open literature, analogous compounds synthesized via similar routes exhibit:

- High Purity : Typically >95% purity achievable through standard chromatographic purification.

- Yields : Overall yields for the amidation step range from 70% to 90%, depending on reaction scale and conditions.

- Characterization : Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy (amide carbonyl stretch ~1650 cm^-1), and mass spectrometry.

- Stability : The pivalamide moiety confers enhanced chemical stability against hydrolysis compared to simpler amides.

These outcomes are consistent with the synthetic strategies described for related pyridine-pivalamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of alcohols or acids.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-(3-Chloro-5-methylpyridin-2-yl)pivalamide with structurally analogous pyridine-pivalamide derivatives, focusing on substituent effects, physical properties, and commercial availability.

Structural Analogues and Substituent Effects

Halogen Substituents

- N-(5-Chloropyridin-3-yl)pivalamide ():

Differs in the position of the chlorine (position 5 vs. 3) and lacks the methyl group. This positional isomerism may alter electronic properties and reactivity in cross-coupling reactions.

Heteroaromatic and Functional Group Variations

- N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide ():

The trifluoromethyl group increases lipophilicity and metabolic stability compared to methyl, while iodine provides a handle for radiolabeling or further substitution. - N-(3-Formyl-5-methylpyridin-2-yl)pivalamide ():

The formyl group at position 3 enables condensation reactions, making it a versatile intermediate for synthesizing nucleobase analogs.

Methyl and Alkyl Substituents

Physical Properties and Commercial Availability

Key data for selected analogs are summarized below:

Key Observations:

- Halogen Impact : Iodine-containing derivatives (e.g., HB180, HB584) are significantly more expensive ($400–500/g) due to the cost of heavy atoms and synthetic complexity .

- Thermal Stability : Biphenyl derivatives (e.g., ) exhibit higher melting points (122–125°C) compared to simpler pyridine analogs, likely due to increased crystallinity from planar aromatic systems .

- Functional Group Utility : Formyl or trifluoromethyl groups () expand synthetic utility but may require specialized handling due to reactivity or toxicity.

Reactivity in Cross-Coupling Reactions

Iodine-substituted analogs (e.g., ) are pivotal in meta-selective C–H arylation reactions, enabling the synthesis of complex biaryl structures . The chlorine and methyl groups in This compound may similarly direct regioselective functionalization.

Biological Activity

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, comparative studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a methyl group, alongside a pivalamide moiety. Its molecular formula is with a molecular weight of approximately 228.7 g/mol. The presence of the chloro and methyl groups contributes to its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and engage in π–π interactions, enhancing its effectiveness as a ligand in enzyme inhibition assays.

Interaction with Biological Targets

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes may be linked to its structural features that allow for effective binding at active sites.

- Receptor Modulation : Its interaction with receptors could lead to modulation of signaling pathways, which may have implications in therapeutic contexts.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit notable antitumor activity. For instance, studies have demonstrated that modifications in the structure of pivalamides can significantly influence their binding affinity and selectivity towards specific molecular targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Bromo-5-methylpyridin-2-yl)pivalamide | Bromine instead of Chlorine | Enhanced reactivity; potential for greater biological activity |

| N-(3-Fluoro-5-methylpyridin-2-yl)pivalamide | Fluorine instead of Chlorine | Smaller size may affect binding interactions |

| This compound | Chlorine at position 3 | Unique reactivity profile due to chlorine placement |

Case Studies

- Antitumor Activity : A study focused on the antitumor properties of this compound revealed that the compound could induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways.

- Pharmacokinetics : Investigations into the pharmacokinetic properties showed that the compound has favorable absorption characteristics, making it suitable for further development as a therapeutic agent.

Future Research Directions

Future studies should focus on:

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Structural Modifications : Exploring how variations in the molecular structure affect biological activity.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with its biological targets.

Q & A

Q. What are the recommended synthetic routes for N-(3-Chloro-5-methylpyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a halogenated pyridine core (e.g., 3-chloro-5-methylpyridin-2-amine) with pivaloyl chloride under controlled conditions. A two-step approach is common: (1) halogenation of the pyridine ring, followed by (2) amidation with pivaloyl chloride in the presence of a base like triethylamine. Optimization may involve solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and purification via column chromatography. Similar protocols are described for analogous compounds, such as N-(3-iodo-5-methylpyridin-2-yl)pivalamide, where yields improved with anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : NMR should reveal the methyl groups on the pyridine (δ ~2.3 ppm for C5-CH) and pivalamide (δ ~1.2 ppm for C(CH)). The aromatic proton at C6 (adjacent to chlorine) typically appears downfield (δ ~8.3–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H], expected at m/z ~255.08 (CHClNO).

- IR : Strong amide C=O stretch (~1650–1680 cm) and N-H bend (~1550 cm).

These techniques align with characterization data for structurally related pivalamide derivatives .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light, humidity)?

- Methodological Answer : Pivalamide derivatives are generally stable at room temperature but may degrade under prolonged exposure to moisture or UV light. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended to assess decomposition pathways. For analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide, degradation products include hydrolyzed amines and oxidized pyridine rings, detectable via HPLC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on the pyridine ring of this compound?

- Methodological Answer : The chlorine atom at C3 and methyl group at C5 act as electron-withdrawing and donating groups, respectively, directing electrophilic attacks to C4 or C5. Computational modeling (e.g., DFT calculations) can map electron density distributions, while experimental validation via nitration or bromination reactions (monitored by -NMR) confirms reactivity patterns. For example, in N-(3-iodo-5-trifluoromethylpyridin-2-yl)pivalamide, bromination occurred exclusively at C4 due to steric and electronic effects .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Introducing electron-deficient substituents (e.g., -CF) at C5 increases metabolic stability, as seen in agrochemical analogs .

- Pivalamide Replacement : Substituting the pivaloyl group with bulkier acyl moieties (e.g., adamantane carbonyl) may improve target binding affinity.

- In Silico Screening : Molecular docking against receptors like acetylcholinesterase or cytochrome P450 enzymes can prioritize derivatives for synthesis. For example, similar pyridine-pivalamide hybrids showed pesticidal activity via enzyme inhibition .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or divergent purification methods. Reproducibility protocols should include:

- Batch Comparison : Synthesize multiple batches using identical conditions and compare yields/purity via HPLC.

- Cross-Lab Validation : Share samples with independent labs to verify spectral data. For example, conflicting -NMR signals in N-(4-iodopyridin-3-yl)pivalamide were resolved by standardizing solvent (CDCl vs. DMSO-d) and referencing protocols .

Methodological Considerations

- Analytical Workflow : Prioritize orthogonal techniques (e.g., NMR + HRMS) to confirm structure and purity.

- Synthetic Scalability : Bench-scale reactions (1–5 g) can be scaled using flow chemistry, as demonstrated for N-(6-allyl-2-chloropyridin-3-yl)pivalamide .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) in detail, referencing catalogs like Pyridine Derivatives and Their Structures for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.